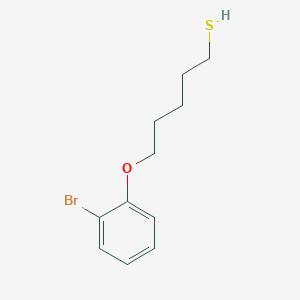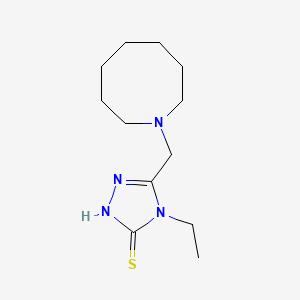![molecular formula C20H25NOS2 B4964757 N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as BTE-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTE-1 belongs to the class of benzamide derivatives, which have been studied for their various pharmacological activities.
作用机制
The mechanism of action of BTE-1 is not fully understood, but it is believed to involve the modulation of various signaling pathways. BTE-1 has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling. BTE-1 has also been shown to modulate the activity of transcription factors, which regulate gene expression. Additionally, BTE-1 has been shown to affect the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects
BTE-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, BTE-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
实验室实验的优点和局限性
BTE-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in vitro and in vivo. Additionally, BTE-1 has been shown to have a high binding affinity for its target proteins, which makes it a promising candidate for drug development. However, there are also some limitations to using BTE-1 in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.
未来方向
There are several future directions for the research on BTE-1. One direction is to further investigate the mechanism of action of BTE-1 and its effect on various signaling pathways. Another direction is to study the pharmacokinetic properties of BTE-1 and its potential for drug development. Additionally, the therapeutic potential of BTE-1 in various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored. Finally, the development of more potent and selective analogs of BTE-1 could lead to the discovery of novel therapeutic agents.
合成方法
The synthesis of BTE-1 involves the reaction of 4-chloromethyl benzoic acid with tert-butylthioethylamine, followed by the reaction of the resulting intermediate with phenylthiomethyl chloride. The final product is obtained through purification and isolation processes. The synthesis of BTE-1 has been reported in the literature, and its purity and identity have been confirmed by various analytical techniques.
科学研究应用
BTE-1 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BTE-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and attenuate inflammation. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
属性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-20(2,3)24-14-13-21-19(22)17-11-9-16(10-12-17)15-23-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZYAJWOLVYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-4-[(phenylsulfanyl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)


![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)
![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)